![molecular formula C8H15NO B1447369 2-Azaspiro[3.5]nonan-7-ol CAS No. 1434141-67-9](/img/structure/B1447369.png)
2-Azaspiro[3.5]nonan-7-ol
Description
Historical Context and Discovery
The discovery and development of this compound must be understood within the broader historical context of spirocyclic compound research. The foundation for spiro compound chemistry was established in 1900 when von Baeyer identified the first spiro compound, marking the beginning of systematic investigation into this unique class of molecules. This pioneering work opened new avenues for understanding three-dimensional molecular architecture and the relationship between structure and chemical reactivity.
The specific compound this compound emerged as part of the continued exploration of azaspiro systems, which combine the structural advantages of spirocyclic frameworks with the chemical versatility provided by nitrogen heteroatoms. The compound was formally catalogued in chemical databases with its first computational entry recorded on April 6, 2016, indicating its relatively recent recognition as a distinct chemical entity worthy of systematic study. This timeline reflects the ongoing evolution of synthetic organic chemistry and the increasing sophistication of methods for preparing complex heterocyclic structures.
The development of this compound synthesis has been driven by the recognition that spirocyclic compounds offer unique three-dimensional geometries that can enhance molecular interactions with biological targets. Research into azaspiro compounds has intensified over the past two decades as pharmaceutical chemists have sought to expand beyond traditional flat, aromatic drug scaffolds toward more structurally diverse molecular frameworks. The incorporation of nitrogen atoms into spirocyclic systems has proven particularly valuable, as these heteroatoms can serve as hydrogen bond acceptors or donors and can be readily functionalized for further synthetic elaboration.
Nomenclature and Classification
The systematic nomenclature of this compound reflects the established conventions for naming spirocyclic compounds as defined by the International Union of Pure and Applied Chemistry. The compound name provides precise structural information through its systematic construction: "2-aza" indicates the presence of a nitrogen atom at the 2-position, "spiro[3.5]" specifies the ring sizes (a three-membered ring and a five-membered ring sharing a common atom), "nonan" indicates the total nine-carbon framework, and "7-ol" denotes the hydroxyl group at the 7-position.
The Chemical Abstracts Service registry number 1434141-67-9 serves as the unique identifier for this compound in chemical databases worldwide. This systematic approach to chemical identification ensures consistent recognition across different research contexts and facilitates accurate communication within the scientific community. The compound is also known by several synonymous names, including 7-hydroxy-2-azaspiro[3.5]nonane, which emphasizes the hydroxyl functional group's position and the nitrogen atom's location within the spirocyclic framework.
Classification of this compound places it within the broader category of heterocyclic spiro compounds, specifically as an azaspiro system containing both nitrogen and oxygen heteroatoms. According to the general classification scheme for spiro compounds, this molecule represents a monospiro system, indicating the presence of a single spiro center. The compound falls under the subcategory of heteroatom-containing spirocycles, distinguished from purely carbocyclic spiro systems by the incorporation of nitrogen and oxygen atoms that significantly influence its chemical behavior and potential applications.
The structural classification extends to its designation as a secondary alcohol due to the hydroxyl group's attachment to a carbon atom that is bonded to two other carbon atoms. This classification has important implications for the compound's reactivity patterns, particularly in oxidation-reduction reactions and nucleophilic substitution processes. The nitrogen atom's position within the spirocyclic framework classifies it as a tertiary amine when considering its hybridization state and bonding environment, though this classification may vary depending on the specific chemical environment and any additional substitution patterns.
Structural Significance in Organic Chemistry
The structural architecture of this compound represents a fascinating intersection of conformational rigidity and functional group versatility that has significant implications for organic chemistry applications. The spirocyclic framework creates a three-dimensional molecular geometry that distinguishes it from traditional linear or aromatic systems, providing unique spatial arrangements that can enhance selectivity in chemical reactions and biological interactions. The perpendicular arrangement of the two rings sharing the spiro carbon atom results in a rigid molecular backbone that restricts conformational flexibility while maintaining access to multiple reactive sites.
The presence of the nitrogen atom within the spirocyclic system introduces additional complexity to the compound's electronic structure and reactivity profile. This nitrogen atom can participate in hydrogen bonding interactions, serve as a nucleophilic center for alkylation reactions, and provide a site for coordination with metal catalysts in synthetic transformations. The strategic positioning of the nitrogen atom at the 2-position creates opportunities for selective functionalization that would not be possible in simpler cyclic or acyclic amine systems. This positioning also influences the overall electronic distribution within the molecule, potentially affecting the reactivity of other functional groups present in the structure.
The hydroxyl group at the 7-position contributes significantly to the compound's chemical versatility and potential for further synthetic elaboration. This functional group can undergo typical alcohol reactions, including oxidation to form ketones or aldehydes, esterification with carboxylic acids, and etherification with appropriate electrophiles. The specific positioning of the hydroxyl group relative to the nitrogen atom and the spirocyclic framework creates unique steric and electronic environments that can influence reaction selectivity and product distribution in synthetic transformations.
Structural Feature | Chemical Significance | Synthetic Implications |
---|---|---|
Spiro Carbon Center | Provides rigid 3D geometry | Enhanced selectivity in reactions |
Nitrogen Heteroatom | Offers nucleophilic reactivity | Site for functionalization and coordination |
Hydroxyl Group | Secondary alcohol functionality | Oxidation, esterification, etherification |
Ring Strain | Moderate strain in 3-membered ring | Potential ring-opening reactions |
Conformational Rigidity | Limited rotation around spiro center | Predictable stereochemical outcomes |
The conformational characteristics of this compound stem from the inherent rigidity imposed by the spirocyclic framework combined with the specific ring sizes involved. The three-membered ring component introduces angle strain that can influence reactivity patterns, particularly in ring-opening reactions or rearrangement processes. Conversely, the six-membered ring portion adopts a more stable chair-like conformation that provides a relatively strain-free environment for substituent interactions. This combination of strained and unstrained ring systems within a single molecule creates unique opportunities for selective chemical transformations that take advantage of differential reactivity patterns.
The three-dimensional structure of this compound also has important implications for its potential biological activity and pharmacological applications. The rigid spirocyclic framework can enhance binding affinity to biological targets by reducing the entropic penalty associated with conformational restriction upon binding. Additionally, the specific spatial arrangement of functional groups in this compound can create unique pharmacophore patterns that may not be achievable with simpler molecular scaffolds. The presence of both hydrogen bond donor and acceptor capabilities through the hydroxyl and nitrogen functionalities further enhances its potential for specific biological interactions.
Properties
IUPAC Name |
2-azaspiro[3.5]nonan-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-7-1-3-8(4-2-7)5-9-6-8/h7,9-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CARZJFHAFKTUQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1O)CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701311992 | |
Record name | 2-Azaspiro[3.5]nonan-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701311992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1434141-67-9 | |
Record name | 2-Azaspiro[3.5]nonan-7-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1434141-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Azaspiro[3.5]nonan-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701311992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material and Initial Wittig Reaction
- Starting Material: N-Boc-4-piperidone is commonly used as the precursor.
- Step: It undergoes a Wittig reaction with a phosphorus ylide reagent to form N-Boc-4-methylenepiperidine.
- Reaction Conditions: The Wittig reaction is performed under standard conditions suitable for ylide-mediated olefination.
- Outcome: This step introduces a methylene group at the 4-position of the piperidine ring, setting the stage for spirocyclization.
Cyclization to Form Azaspiro Ketone
- Catalysis: Zinc/copper catalyzed [2+2] cyclization is employed using trichloroacetyl chloride.
- Product: This step yields N-Boc-7-azaspiro[3.5]nonan-2-one (azaspiro ketone intermediate).
- Purification: The crude product is quenched, extracted, dried, and purified by column chromatography to obtain a high-purity ketone intermediate.
Reduction to Azaspiro Alcohol
- Reagents: Sodium borohydride or lithium borohydride is used to reduce the ketone to the corresponding alcohol.
- Conditions: Reduction is typically carried out at room temperature.
- Product: N-Boc-7-azaspiro[3.5]nonan-7-ol is obtained.
- Purification: The reaction mixture is quenched, extracted, dried, concentrated under reduced pressure, and purified by column chromatography.
Deprotection and Hydrochloride Salt Formation
- Deprotection: The Boc protecting group is removed by treating the N-Boc-azaspiro alcohol with 1–5 mol/L hydrochloric acid in ethyl acetate.
- Product: This yields 2-azaspiro[3.5]nonan-7-ol hydrochloride salt.
- Purity: The final product purity can reach 98%, suitable for batch production.
- Isolation: The hydrochloride salt precipitates out and is collected by filtration and drying.
3 Summary Table of Preparation Steps
Step | Reaction Type | Reagents/Conditions | Intermediate/Product | Purification Method | Notes |
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1 | Wittig Reaction | N-Boc-4-piperidone + Phosphorus ylide | N-Boc-4-methylenepiperidine | Purification by chromatography | Introduces methylene group |
2 | [2+2] Cyclization | Zn/Cu catalysis, trichloroacetyl chloride | N-Boc-7-azaspiro ketone | Quenching, extraction, chromatography | Forms spirocyclic ketone intermediate |
3 | Reduction | Sodium borohydride or lithium borohydride | N-Boc-7-azaspiro alcohol | Quenching, extraction, chromatography | Converts ketone to alcohol |
4 | Deprotection & Salt Formation | 1–5 mol/L HCl in ethyl acetate | This compound hydrochloride | Filtration and drying | Removes Boc, forms hydrochloride salt |
4 Research Findings and Advantages
- The synthetic method is economical and uses readily available reagents.
- The process is straightforward, allowing for easy scaling to batch production.
- High purity (up to 98%) of the hydrochloride salt is achievable.
- Sodium borohydride reduction at room temperature provides efficient conversion without harsh conditions.
- The use of zinc/copper catalysis in the cyclization step is effective for constructing the spirocyclic core.
- The final hydrochloride salt form improves compound stability and handling.
5 Additional Notes
- The synthetic route described is supported by patent CN106674112A (2016) and corroborated by chemical supplier synthesis descriptions.
- Alternative synthetic routes involving oxetane-fused spirocycles exist but are more complex and less directly related to this compound.
- The compound is primarily used as an intermediate for pharmaceutical research, especially in the development of diacylglycerol O-acyltransferase 1 (DGAT-1) inhibitors.
This comprehensive synthesis pathway provides a robust foundation for preparing this compound with high purity and yield, suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Azaspiro[3.5]nonan-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include spirocyclic ketones, alcohols, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
Medicinal Chemistry
2-Azaspiro[3.5]nonan-7-ol has shown potential as a modulator of neurotransmitter systems , particularly influencing serotonin and dopamine pathways. This suggests its utility in developing treatments for neurological disorders. Notably, research indicates that this compound may serve as an inhibitor for various biological targets, including viral proteases like those found in SARS-CoV-2 and MERS-CoV, showing IC values in the submicromolar range, indicating potent activity without significant cytotoxic effects .
Organic Synthesis
The compound's spirocyclic structure allows it to participate in various chemical reactions typical of alcohols and amines, making it a versatile building block in synthetic organic chemistry. It can be synthesized through several methods, including ring-opening reactions and nucleophilic substitutions .
Structure-Activity Relationship Studies
In drug design, the structural characteristics of this compound are explored to optimize binding affinities and selectivity towards specific biological targets. The compound's unique conformation allows for enhanced interactions with target proteins, which is crucial for developing effective inhibitors .
Case Study 1: Neuropharmacology
A study highlighted the compound's role in modulating neurotransmitter systems, suggesting its potential application in treating depression or anxiety disorders. The research focused on its interaction with serotonin receptors and dopamine transporters, indicating a promising therapeutic profile .
Case Study 2: Antiviral Activity
Recent investigations into the antiviral properties of this compound revealed its efficacy as an inhibitor of the SARS-CoV-2 main protease (3CL pro). The structure-guided design of spirocyclic inhibitors demonstrated that modifications to the azaspiro framework could significantly enhance inhibitory potency against coronaviruses .
Case Study 3: Synthesis and Reactivity
Research detailing synthetic pathways for this compound emphasized its reactivity due to the alcohol group, allowing for diverse functionalization opportunities. The ability to synthesize derivatives with altered biological activities highlights its importance as a scaffold for drug development .
Mechanism of Action
The mechanism of action of 2-Azaspiro[3.5]nonan-7-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Core Structural Variations
Ring Size and Heteroatom Positioning
- 2-Azaspiro[4.4]nonane Derivatives: These compounds, such as N-phenylamino derivatives, exhibit anticonvulsant activity but lack the hydroxyl group present in 2-azaspiro[3.5]nonan-7-ol. The larger [4.4] ring system may reduce steric strain but alters conformational flexibility compared to the [3.5] system .
- 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid: Replacing the hydroxyl group with a carboxylic acid and introducing an oxygen atom (oxa) enhances water solubility and reduces toxicity, as demonstrated in modified Bupivacaine derivatives .
Functional Group Modifications
- 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one: The phenyl and ketone groups introduce aromatic interactions and electrophilic reactivity, making this compound valuable in material science and catalysis .
Pharmacological and Physicochemical Properties
Anticonvulsant Activity
- 2-Azaspiro[4.5]decane-1,3-dione Derivatives: These compounds show potent anticonvulsant effects in rodent models, attributed to their ability to modulate GABAergic pathways. However, their lack of a hydroxyl group may limit hydrogen-bonding interactions with biological targets compared to this compound .
Toxicity and Solubility
- 7-Oxa-2-azaspiro[3.5]nonane Derivatives: Incorporation into Bupivacaine reduced toxicity by fivefold and improved water solubility due to the oxa group’s polarity, highlighting the critical role of functional groups in optimizing drug safety profiles .
- This compound Hydrochloride: The hydrochloride salt form enhances solubility (>100 mg/mL in water), making it preferable for intravenous formulations .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
2-Azaspiro[3.5]nonan-7-ol is a compound characterized by its unique spirocyclic structure, which includes a nitrogen atom in the ring system. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 139.21 g/mol. The presence of the hydroxyl group and the azaspiro structure contributes to its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits diverse biological activities, including:
- Neuropharmacological Effects : Potential modulation of neurotransmitter systems, particularly influencing serotonin and dopamine pathways, which are crucial for treating neurological disorders.
- Antitumor Activity : Recent studies have shown that derivatives of this compound can act as covalent inhibitors against mutated KRAS proteins, which are implicated in various cancers.
Table 1: Summary of Biological Activities
The mechanisms through which this compound exerts its biological effects include:
- Interaction with Neurotransmitter Receptors : It may bind to specific receptors involved in neurotransmission, altering their activity and potentially leading to therapeutic effects in conditions such as depression or anxiety.
- Covalent Binding to KRAS : The compound's derivatives have been shown to bind covalently to mutated KRAS proteins, effectively inhibiting their function and leading to reduced tumor growth in preclinical models.
Case Study: KRAS G12C Inhibition
A study demonstrated that a derivative of this compound effectively inhibited the KRAS G12C mutation, a common driver in lung cancer. The compound showed significant antitumor activity in xenograft mouse models, highlighting its potential as a targeted cancer therapy.
Synthesis and Derivatives
The synthesis of this compound typically involves several chemical reactions:
- Starting Material : N-Boc-4-piperidone.
- Wittig Reaction : Converts N-Boc-4-piperidone into N-Boc-4-methylenepiperidine.
- Cyclization : Forms N-Boc-7-azaspiro ketone using zinc/copper catalysis.
- Reduction : Sodium borohydride reduces the ketone to yield N-Boc-7-azaspiro-ol.
- Deprotection : Removal of the Boc group using hydrochloric acid.
This synthetic route allows for the production of various derivatives that can enhance biological activity or modify pharmacokinetic properties.
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, this compound demonstrates unique properties due to its specific spirocyclic structure and hydroxyl group:
Compound Name | Key Features | Biological Activity |
---|---|---|
2-Oxa-7-azaspiro[3.5]nonane | Oxygen instead of nitrogen | Varies |
2-Oxa-6-azaspiro[3.3]heptane | Different ring size | Limited activity reported |
N-(1-Aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides | Aryl substitution enhances binding affinity | Potent enzyme inhibitors |
Q & A
Q. What are the standard synthetic routes for preparing 2-Azaspiro[3.5]nonan-7-ol?
The synthesis typically involves multi-step functionalization of spirocyclic precursors. For example:
- Reduction of esters : Lithium aluminum hydride (LiAlH4) is used to reduce tert-butyl esters (e.g., 3a or 3b) to yield alcohols, achieving high yields (84–91%) after vacuum distillation .
- Oxidation of alcohols : Dess-Martin periodinane efficiently oxidizes secondary alcohols to aldehydes (e.g., 5a or 5b), enabling downstream alkyne functionalization .
- Purification : Vacuum distillation or flash chromatography is critical for isolating intermediates, with purity confirmed via <sup>1</sup>H NMR and mass spectrometry (MS) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- <sup>1</sup>H NMR : Assigns proton environments (e.g., sp<sup>3</sup> hybridized carbons at δ 1.64–2.54 ppm for methylene groups) .
- MS (APCI) : Confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 152.2 for C9H13NO) .
- Elemental analysis : Validates purity (>95%) for intermediates like 4a and 4b .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
- Detailed experimental protocols : Include exact stoichiometry (e.g., 4 equivalents of trifluoroacetic acid for deprotection) and reaction times (e.g., 36 hours for alkylation steps) .
- Standardized work-up : Use saturated NaHCO3 for quenching oxidations and anhydrous Na2SO4 for drying organic phases .
- Supplementary data : Provide NMR spectra and chromatograms in supporting information to validate reproducibility .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in spirocyclic functionalization?
- Temperature control : Cooling to −20°C during LiAlH4 reductions minimizes side reactions .
- Catalyst selection : Alane (AlH3) enhances selectivity for N-methylamino alcohol derivatives (e.g., 4a and 4b) over ester reduction .
- Solvent effects : Dry tetrahydrofuran (THF) improves solubility of spirocyclic intermediates during alkylation .
Q. How can contradictions in spectroscopic data between batches be resolved?
- Purity assessment : Use HPLC to detect trace impurities (e.g., unreacted starting materials) that may skew NMR integrations .
- Solvent referencing : Ensure consistent deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to avoid chemical shift discrepancies .
- Cross-validation : Compare MS/MS fragmentation patterns with literature data for spirocyclic amines .
Q. What strategies mitigate decomposition of sensitive intermediates like aldehydes (5a/5b)?
- In situ derivatization : Convert aldehydes to stable hydrazones or oximes immediately after synthesis .
- Low-temperature storage : Store intermediates at −20°C under inert gas (N2 or Ar) to prevent oxidation .
- Protective groups : Use tert-butoxycarbonyl (Boc) groups to stabilize reactive amines during multi-step syntheses .
Q. How does this compound serve as a bioisostere in drug design?
- 3D structural mimicry : Its sp<sup>3</sup>-rich core replaces planar piperidine rings, improving target engagement and ADME properties (e.g., enhanced solubility and reduced toxicity) .
- Case study : In bupivacaine analogs, the spirocyclic scaffold increases duration of action by resisting metabolic oxidation .
Q. What computational methods predict the pharmacological activity of this compound derivatives?
- Molecular docking : Simulate binding to targets like ion channels using software (e.g., AutoDock Vina) to prioritize analogs .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with in vitro activity data to guide synthetic efforts .
- Conformational analysis : DFT calculations (e.g., B3LYP/6-31G*) assess ring strain and hydrogen-bonding potential .
Methodological Notes
- Data reporting : Follow journal guidelines (e.g., Beilstein J. Org. Chem.) to limit main-text experimental details to five compounds, with extended procedures in supplementary files .
- Safety protocols : Refer to SDS for handling LiAlH4 (flammable) and Dess-Martin periodinane (oxidizing agent) .
- Ethical compliance : Disclose funding sources and conflicts of interest in acknowledgments .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.